1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride
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Overview
Description
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride is a chemical compound known for its significant role in scientific research, particularly in the field of neuropharmacology. This compound is often referred to by its synonym, GBR 12909 dihydrochloride . It is a potent inhibitor of the dopamine active transporter (DAT), making it a valuable tool in studying dopamine-related processes in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . The final product is obtained after purification and crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Solvents such as aliphatic and aromatic hydrocarbons, ethers, amides, and alcohols of low reactivity are commonly used .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride involves the inhibition of the dopamine active transporter (DAT) . By blocking DAT, this compound increases the levels of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This mechanism is crucial for its use in studying dopamine-related processes and developing treatments for dopamine-related disorders .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)piperazine dihydrochloride include:
Vanoxerine (GBR 12909): Another potent DAT inhibitor used in similar research applications.
GBR 13069: A related compound with similar pharmacological properties.
GBR 13098: Another analog used in neuropharmacological studies.
Uniqueness
What sets this compound apart from these similar compounds is its specific binding affinity and selectivity for the dopamine transporter. This makes it particularly valuable for detailed studies of dopaminergic signaling and the development of targeted therapies .
Properties
Molecular Formula |
C19H24Cl2F2N2O |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C19H22F2N2O.2ClH/c20-17-5-1-15(2-6-17)19(16-3-7-18(21)8-4-16)24-14-13-23-11-9-22-10-12-23;;/h1-8,19,22H,9-14H2;2*1H |
InChI Key |
HJNOLDPUKMZKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
Origin of Product |
United States |
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